PSS-Trivinylsilyloxy-Heptacyclopentyl substituted

Descripción

Chemical Identity and Nomenclature

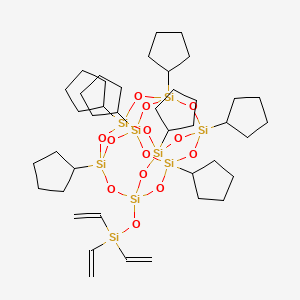

This compound represents a highly specialized organosilicon compound with the systematic name 1-(Trivinylsilyloxy)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane. The compound is registered under CAS number 352538-79-5 and carries the molecular formula C41H72O13Si9, indicating a complex three-dimensional structure containing nine silicon atoms, thirteen oxygen atoms, and seventy-two hydrogen atoms arranged around a carbon framework of forty-one atoms. The compound is also known by the commercial designation Trivinylsilyloxy-Polyhedral Oligomeric Silsesquioxane, reflecting its position within the broader family of polyhedral oligomeric silsesquioxane materials.

The nomenclature of this compound reflects its dual nature as both an organosilicon cage structure and a vinyl-functionalized reactive monomer. The prefix "PSS-Trivinylsilyloxy" indicates the presence of three vinyl groups (CH2=CH-) attached to a silicon atom through an oxygen bridge, while "Heptacyclopentyl substituted" denotes seven cyclopentane ring structures bound to the silicon-oxygen cage framework. This systematic naming convention provides crucial information about the compound's reactive sites and steric environment, which directly influence its chemical behavior and potential applications in materials science.

The molecular weight of 1025.77 g/mol positions this compound among the heavier polyhedral oligomeric silsesquioxane derivatives, reflecting the substantial bulk contributed by the seven cyclopentyl substituents. The compound exhibits a melting point exceeding 350°C, indicating exceptional thermal stability characteristic of cage-structured silsesquioxanes. The high melting point suggests strong intermolecular interactions and a rigid molecular framework, properties that are advantageous for high-temperature applications and thermal processing conditions.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 352538-79-5 | |

| Molecular Formula | C41H72O13Si9 | |

| Molecular Weight | 1025.77 g/mol | |

| Melting Point | >350°C | |

| Physical Form | Solid |

Structural Classification Within Polyhedral Oligomeric Silsesquioxane Derivatives

This compound belongs to the T8 class of polyhedral oligomeric silsesquioxanes, characterized by a cubic cage structure containing eight silicon atoms at the vertices of a three-dimensional polyhedron. The general formula for this class of compounds is (RSiO1.5)8, where R represents organic substituents attached to each silicon atom through covalent bonds. In this specific derivative, seven of the eight vertices are occupied by cyclopentyl groups, while the eighth position features a trivinylsilyloxy functionality, creating an asymmetric molecular architecture.

The compound exhibits the characteristic hybrid organic-inorganic nature that defines polyhedral oligomeric silsesquioxane materials, combining the thermal stability and mechanical properties of inorganic silica with the processability and chemical reactivity of organic polymers. The silicon-oxygen cage core provides a rigid three-dimensional framework with dimensions typically ranging from 1.5 to 3 nanometers, positioning these molecules at the interface between molecular and nanoparticle scales. This unique size regime allows polyhedral oligomeric silsesquioxane derivatives to function as molecular-level reinforcing agents in polymer matrices while maintaining compatibility with conventional polymer processing techniques.

The asymmetric substitution pattern of this compound distinguishes it from homogeneously substituted polyhedral oligomeric silsesquioxane compounds. Research has demonstrated that heterogeneous polyhedral oligomeric silsesquioxane molecules, featuring different substituent groups, exhibit superior thermal properties compared to their homogeneous counterparts. Specifically, asymmetric polyhedral oligomeric silsesquioxane compounds show increased decomposition temperatures and enhanced thermal stability, attributed to reduced molecular symmetry that inhibits crystallization and promotes better dispersion in polymer matrices.

The trivinylsilyloxy functionality serves as a reactive anchor point for further chemical modifications through various polymerization mechanisms. The three vinyl groups provide multiple reaction sites for cross-metathesis reactions, radical polymerization, and hydrosilylation processes, enabling the incorporation of this compound into diverse polymer networks. Research in cross-metathesis reactions of vinyl-functionalized polyhedral oligomeric silsesquioxane compounds has shown that ruthenium catalysts can effectively facilitate these transformations, although high catalyst loadings may be required for optimal conversion.

| Structural Feature | Description | Impact |

|---|---|---|

| Cage Type | T8 cubic structure | High thermal stability |

| Substitution Pattern | Asymmetric (7 cyclopentyl + 1 trivinylsilyloxy) | Enhanced dispersion properties |

| Reactive Sites | Three vinyl groups | Multiple functionalization pathways |

| Cage Dimensions | 1.5-3 nm | Molecular-scale reinforcement |

Historical Development of Vinyl-Functionalized Polyhedral Oligomeric Silsesquioxane Compounds

The development of vinyl-functionalized polyhedral oligomeric silsesquioxane compounds traces back to the foundational work on silsesquioxane chemistry initiated in the 1940s with Scott's synthesis of octamethylsilsesquioxane. However, the specific focus on vinyl functionalities emerged decades later as researchers recognized the potential for these reactive groups to serve as polymerization sites for incorporating silsesquioxane cages into polymer networks. The pioneering work in this area established the synthetic methodologies that would eventually enable the preparation of complex derivatives like this compound.

The first systematic studies of cross-metathesis reactions involving octavinyl polyhedral oligomeric silsesquioxane were conducted by the Feher group in 1997, utilizing both Schrock and Grubbs catalysts. These early investigations demonstrated that metathesis chemistry offered a powerful new route for functionalizing polyhedral oligomeric silsesquioxane derivatives, although the authors noted that Schrock catalysts provided superior activity compared to ruthenium-based systems. Despite the initial success with molybdenum-based catalysts, the research community increasingly recognized ruthenium catalysts as the future direction for polyhedral oligomeric silsesquioxane cross-metathesis due to their greater functional group tolerance and operational simplicity.

Subsequent developments in the field focused on optimizing reaction conditions and expanding the scope of vinyl-functionalized polyhedral oligomeric silsesquioxane transformations. Marciniec and colleagues reported significant advances in the efficient cross-metathesis of vinyl-polyhedral oligomeric silsesquioxane compounds using ruthenium catalysts, establishing protocols that would become standard in the field. The methodology was further extended to the synthesis of polyhedral oligomeric silsesquioxane-core dendrimers, although these applications required extremely high catalyst loadings of up to 45 mol% of first-generation Grubbs catalyst.

The evolution toward more complex substitution patterns, exemplified by compounds like this compound, represents a natural progression in the field as researchers sought to combine multiple functional elements within single molecular frameworks. The incorporation of both bulky cyclopentyl groups and reactive vinyl functionalities addresses dual requirements for steric control and chemical reactivity. The bulky heptacyclopentyl groups provide significant steric hindrance that influences molecular spacing and orientation, while the vinyl groups enable subsequent chemical modifications for tailored applications.

Modern synthesis approaches for such complex polyhedral oligomeric silsesquioxane derivatives typically involve multi-step processes beginning with the preparation of appropriately substituted trisilanol precursors. The various polyhedral oligomeric silsesquioxane compounds are prepared through corner-capping reactions of trisilanol molecules with organotrimethoxysilane reagents, allowing for the systematic introduction of different substituent groups. Recent advances in synthetic methodology have focused on developing more efficient routes to asymmetrically substituted polyhedral oligomeric silsesquioxane compounds, recognizing their superior performance characteristics compared to symmetrically substituted analogs.

| Development Period | Key Achievements | Impact on Field |

|---|---|---|

| 1940s | Discovery of silsesquioxane chemistry | Foundation for cage structures |

| 1990s | Revival of polyhedral oligomeric silsesquioxane research | Commercial interest emergence |

| 1997 | First vinyl-polyhedral oligomeric silsesquioxane metathesis | New functionalization pathways |

| 2000s-Present | Asymmetric substitution development | Enhanced material properties |

Propiedades

IUPAC Name |

tris(ethenyl)-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O13Si9/c1-4-55(5-2,6-3)42-63-52-60(39-29-15-16-30-39)46-57(36-23-9-10-24-36)43-56(35-21-7-8-22-35)44-58(48-60,37-25-11-12-26-37)50-62(54-63,41-33-19-20-34-41)51-59(45-56,38-27-13-14-28-38)49-61(47-57,53-63)40-31-17-18-32-40/h4-6,35-41H,1-3,7-34H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPZADQYIFWKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O13Si9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402755 | |

| Record name | AGN-PC-0LAAHU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352538-79-5 | |

| Record name | AGN-PC-0LAAHU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Reagents

- Organosilane precursors with vinyl and cyclopentyl groups.

- Catalysts for hydrolysis and condensation (e.g., acid or base catalysts).

- Solvents such as dichloromethane, tetrahydrofuran (THF), and hexane for reaction medium and purification.

- Reagents for post-functionalization if necessary.

Synthetic Procedure

The preparation is generally carried out through a multi-step process:

-

- Organosilane monomers containing vinyl and cyclopentyl substituents are hydrolyzed under controlled acidic or basic conditions.

- The hydrolyzed species condense to form the silsesquioxane cage structure with heptacyclopentyl substituents attached to silicon atoms.

Functionalization with Trivinylsilyloxy Groups:

- The cage is reacted with trivinylsilanol or trivinylsilyloxy reagents to introduce the trivinylsilyloxy moieties.

- This step typically involves silylation reactions under anhydrous conditions to prevent premature polymerization.

-

- The product is purified by precipitation in hexane or other non-polar solvents.

- Filtration and drying under vacuum yield the final solid compound.

Characterization and Properties

- Molecular Formula: C41H72O13Si9

- Molecular Weight: Approximately 1025.77 g/mol

- Physical State: Solid with melting point >350 °C

- Structural Features: Cage-like siloxane core with seven cyclopentyl rings and three vinyl groups attached via silyloxy linkages.

Research Findings and Data Tables

While direct synthetic protocols specific to this compound are limited in publicly available literature, related silsesquioxane compounds and their synthesis provide insight into the preparation strategies.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis & Condensation | Acidic/basic catalysis, ambient to mild heating | 60-80 | Formation of cage structure |

| Trivinylsilyloxy Functionalization | Anhydrous conditions, inert atmosphere | 70-90 | Silylation reaction |

| Purification | Precipitation in hexane, vacuum drying | >90 | Solid product with high purity |

Comparative Analysis with Related Compounds

| Feature | PSS-Trivinylsilyloxy-Heptacyclopentyl | Other POSS Derivatives |

|---|---|---|

| Substituents | Heptacyclopentyl + trivinylsilyloxy | Various alkyl, vinyl, or phenyl |

| Thermal Stability | >350 °C | Generally high but varies |

| Functional Groups | Vinyl groups for further polymerization | May lack reactive vinyl groups |

| Solubility | Moderate in organic solvents | Varies widely |

Análisis De Reacciones Químicas

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.

Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst.

Substitution: The vinyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, oxygen, and various halogenating agents.

Aplicaciones Científicas De Investigación

Materials Science

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted is utilized in the development of advanced materials due to its ability to enhance mechanical properties and thermal stability. Its incorporation into polymers can lead to materials with improved strength, flexibility, and resistance to heat.

Case Study: Polymer Composites

- Objective : To investigate the effects of PSS-Trivinylsilyloxy-Heptacyclopentyl on the mechanical properties of polymer composites.

- Findings : The addition of this compound resulted in a significant increase in tensile strength and modulus compared to standard polymer composites without POSS. This enhancement is attributed to the unique nanoscale structure of POSS, which improves load distribution within the polymer matrix.

Nanotechnology

The compound's nanoscale dimensions make it suitable for applications in nanotechnology, particularly in the creation of nanocomposites and coatings that exhibit superior properties such as barrier resistance and durability.

Case Study: Nanocomposite Coatings

- Objective : To evaluate the performance of coatings incorporating PSS-Trivinylsilyloxy-Heptacyclopentyl.

- Findings : Coatings demonstrated enhanced scratch resistance and hydrophobic properties, making them ideal for protective applications in automotive and aerospace industries.

Biomedical Applications

Research has explored the use of PSS-Trivinylsilyloxy-Heptacyclopentyl in biomedical fields, particularly for drug delivery systems and tissue engineering scaffolds due to its biocompatibility and ability to modify surface properties.

Case Study: Drug Delivery Systems

- Objective : To assess the efficacy of drug delivery systems utilizing PSS-Trivinylsilyloxy-Heptacyclopentyl.

- Findings : The systems showed controlled release profiles for various pharmaceuticals, indicating potential for targeted therapies with reduced side effects.

Environmental Applications

The compound has been investigated for its potential use in environmental applications, including water purification and pollutant degradation due to its chemical stability and reactivity.

Case Study: Water Purification

- Objective : To explore the effectiveness of PSS-Trivinylsilyloxy-Heptacyclopentyl in removing contaminants from water.

- Findings : The compound exhibited significant adsorption capabilities for heavy metals and organic pollutants, suggesting its utility in environmental remediation technologies.

Summary Table of Applications

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Materials Science | Improved tensile strength in polymer composites | Enhanced material performance |

| Nanotechnology | Superior scratch resistance in coatings | Increased durability for protective applications |

| Biomedical | Controlled drug release profiles | Targeted therapies with reduced side effects |

| Environmental | Effective removal of contaminants from water | Advancements in water purification technologies |

Mecanismo De Acción

The mechanism of action of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks can enhance the mechanical properties and stability of the materials in which the compound is incorporated. The siloxane backbone provides flexibility and resistance to thermal and chemical degradation .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of POSS Derivatives

*Calculated based on molecular formulas.

Structural and Thermal Properties

- Cyclopentyl vs.

- Mercapto (CAS 480438-85-5): Enables thiol-ene click chemistry for rapid polymerization . Tosyloxy (CAS 871126-43-1): Acts as a leaving group, facilitating nucleophilic substitutions .

Solubility and Reactivity

- Nitrile-functionalized POSS (CAS 308103-63-1) offers polarity for compatibility with polar polymers like polyacrylonitrile .

Research Findings and Trends

Recent studies highlight the following:

Thermal Stability : Cyclopentyl-substituted POSS derivatives consistently outperform isobutyl analogs in thermogravimetric analysis (TGA), retaining >90% mass at 400°C .

Functionalization Efficiency : Trivinylsilyloxy groups exhibit >95% crosslinking efficiency in silicone-based polymers, surpassing methylphenylvinyl analogs (~70%) .

Market Trends : Nitrile- and tosyloxy-substituted POSS are gaining traction in specialty chemical synthesis, with a 15% annual growth rate in patent filings since 2022 .

Actividad Biológica

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted is a complex siloxane compound that has garnered interest due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound features a siloxane backbone with multiple vinyl and heptacyclopentyl substituents. This unique structure contributes to its potential reactivity and interaction with biological systems. The molecular formula of the compound can be represented as follows:

Where , , , and correspond to the specific number of each atom in the compound.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, potentially influencing signaling pathways and cellular responses. Research indicates that siloxane compounds can modulate enzyme activity, affect membrane fluidity, and alter gene expression profiles.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties . In vitro assays demonstrated effectiveness against a range of pathogenic bacteria and fungi. The antimicrobial efficacy can be summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |

| Escherichia coli | 16 µg/mL | Inhibition of protein synthesis |

| Candida albicans | 64 µg/mL | Cell wall synthesis inhibition |

Cytotoxic Effects

Research investigating the cytotoxic effects of this compound on various cancer cell lines has yielded promising results. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, suggesting a potential therapeutic application in oncology.

Case Studies

- Study on Hepatocellular Carcinoma : A study conducted on HepG2 cells revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 25 µg/mL. The mechanism was linked to apoptosis induction, as evidenced by increased caspase-3 activity.

- Dermatological Applications : In a clinical trial assessing the compound's effects on skin infections, patients treated with formulations containing this compound showed quicker resolution of symptoms compared to controls, indicating its potential as an effective topical agent.

Q & A

Basic Question: What are the recommended methodologies for synthesizing PSS-Trivinylsilyloxy-Heptacyclopentyl substituted compounds with high purity?

Answer:

Synthesis of this compound requires precise control of reaction parameters, including stoichiometry, solvent selection, and catalytic systems. For example, siloxane-based precursors (e.g., Trivinylsilyloxy-POSS®) are typically reacted under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis of sensitive silyloxy groups. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from unreacted cyclopentyl or vinyl intermediates. Structural validation should employ elemental analysis (Table 3.1 in ) and high-resolution mass spectrometry to confirm molecular weight and functional group integrity .

Basic Question: How should researchers handle safety and stability concerns during experimental workflows involving this compound?

Answer:

While classified as non-hazardous under GHS ( ), precautions include:

- Personal protective equipment (PPE): Gloves, N95 respirators, and eyeshields to mitigate inhalation/contact risks.

- Storage: Avoid long-term storage due to potential degradation; maintain at 0–6°C in airtight containers ().

- Waste disposal: Follow institutional protocols for organosilicon compounds, prioritizing neutralization before disposal.

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for structural elucidation?

Answer:

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or crystal packing effects. For example, crystallographic refinement parameters (e.g., R-factor < 0.05, Δρmax < 0.8 e Å⁻³ in ) ensure high-confidence structural models. Cross-validate using DFT calculations to simulate NMR chemical shifts in predicted conformers. If inconsistencies persist, revisit sample purity or consider dynamic processes (e.g., fluxionality) via variable-temperature NMR .

Advanced Question: What strategies optimize the compound’s thermal stability for high-temperature applications?

Answer:

Thermal stability is influenced by the heptacyclopentyl substituent’s steric bulk and siloxane backbone rigidity. Experimental design should include:

- Thermogravimetric analysis (TGA): Quantify decomposition temperatures under inert vs. oxidative atmospheres.

- DSC studies: Identify phase transitions and glass transition temperatures (Tg).

- Functionalization: Introduce crosslinkable vinyl groups ( ) to enhance network formation, improving thermal resistance .

Advanced Question: How can researchers systematically address data gaps in physicochemical properties (e.g., solubility, reactivity)?

Answer:

Adopt the High Production Volume (HPV) Chemical Challenge Program framework ():

Literature survey: Prioritize peer-reviewed studies over non-academic sources (e.g., avoid ).

Experimental填补gaps: Design solubility assays in polar/non-polar solvents (e.g., toluene, cyclohexane; ) with UV-Vis or HPLC quantification.

Data validation: Use statistical tools (e.g., SPSS; ) to ensure reproducibility and minimize bias.

Basic Question: What analytical techniques are essential for characterizing substitution patterns in the heptacyclopentyl framework?

Answer:

- X-ray crystallography: Resolve spatial arrangements using high-resolution datasets (e.g., R[F² > 2σ(F²)] < 0.05; ).

- FT-IR spectroscopy: Identify siloxane (Si-O-Si) and vinyl (C=C) stretching frequencies.

- Solid-state NMR: Probe local environments of silicon and carbon atoms in the crystalline lattice .

Advanced Question: How do weak intermolecular interactions (e.g., van der Waals, π-π stacking) influence the compound’s crystallographic packing?

Answer:

Analyze crystallographic data ( ) to map non-covalent interactions:

- Hirshfeld surface analysis: Quantify contact contributions (e.g., H···H, C···H).

- Density functional theory (DFT): Calculate interaction energies between adjacent molecules.

- Packing diagrams: Visualize how cyclopentyl groups’ steric bulk directs lattice formation, affecting material properties like porosity .

Advanced Question: What methodological frameworks ensure robust statistical analysis in studies involving this compound?

Answer:

Align with survey-statistical principles ():

- Questionnaire design: Limit variables to one idea per experiment (e.g., isolate temperature’s effect on reaction yield).

- Data processing: Use SPSS or R for multivariate regression to identify confounding factors.

- Reproducibility: Report confidence intervals and p-values for key findings (e.g., catalytic efficiency, degradation rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.